Melting Point Differentiation Versus N-Acyl Homologs for Purification and Formulation Handling
Among N-acyl-5-methyl-1,3,4-thiadiazol-2-amines, the n-butyramide exhibits a markedly higher melting point (231–233°C) than the n-hexanamide (203°C) and an isobutyramide derivative (90°C), as reported within a single patent [1]. This higher melting point confers advantages in recrystallization-based purification and solid-state formulation handling relative to lower-melting homologs.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 231–233°C (N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide) |
| Comparator Or Baseline | N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide: 203°C; isobutyramide derivative: 90°C |
| Quantified Difference | Δm.p. = +28°C vs. hexanamide; Δm.p. ≈ +141°C vs. isobutyramide derivative |
| Conditions | Capillary melting point determination; recrystallized solids as described in U.S. Patent 4,152,442. |
Why This Matters
A higher melting point simplifies purification by recrystallization and improves solid-state stability during storage and formulation, directly reducing procurement risk for laboratories requiring high-purity, stable solid reagents.
- [1] Ross, W. J.; Verge, J. P.; Williamson, W. R. N. Certain acylamino-oxa (or thia) diazoles in treatment of hypersensitivity conditions. U.S. Patent 4,152,442, May 1, 1979. View Source
